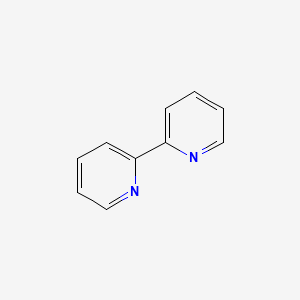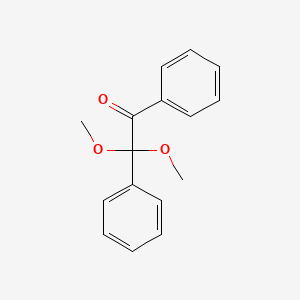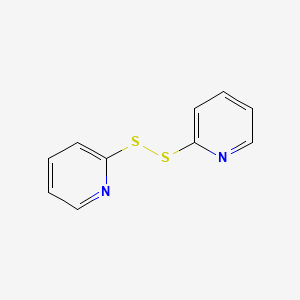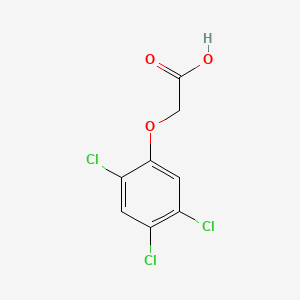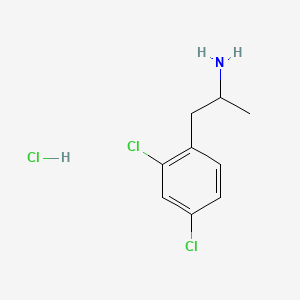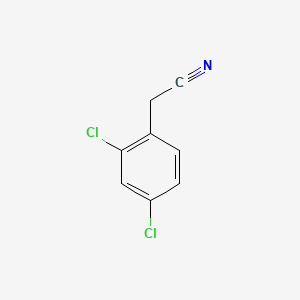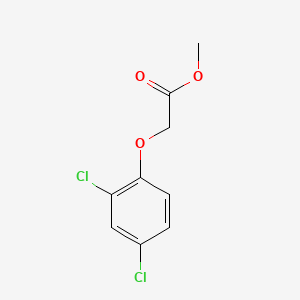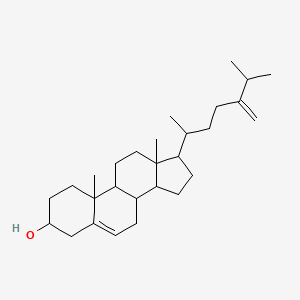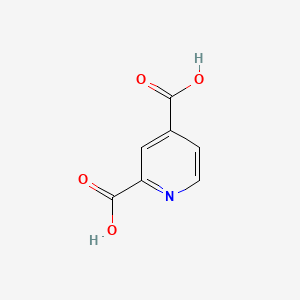
Deoxyglucose
描述
2-Deoxy-D-glucose (2-DG) is a glucose molecule where the 2-hydroxyl group is replaced by hydrogen, preventing it from undergoing further glycolysis . It acts to competitively inhibit the production of glucose-6-phosphate from glucose at the phosphoglucoisomerase level (step 2 of glycolysis) . It is predominantly used as a diagnostic agent in its radiolabelled form .
Synthesis Analysis
The synthesis of tritium-labeled 2-deoxy-D-glucose and its derivative, O (6)- (4-bromothiophenyl)guanine-C8-β- D -glucose, was studied. The reaction of solid-phase catalytic heterogeneous isotope exchange under comparatively mild conditions at 110–120°C enables synthesis of these compounds .
Molecular Structure Analysis
2-DG is a glucose analog that lacks the hydroxyl group on carbon 2 in the glucose backbone .
Physical And Chemical Properties Analysis
The chemical formula of 2-DG is C6H12O5 and its molar mass is 164.16 g/mol .
科学研究应用
Cancer Research and Treatment
2-Deoxy-D-glucose (2-DG) is utilized in cancer research due to its ability to inhibit glycolysis, which is a critical metabolic pathway for cancer cells. It has been used to develop anti-cancer strategies that involve radio- and chemosensitization as well as inducing oxidative stress in cancer cells .
Glucoprivic Feeding Research
In the study of counter-regulatory responses (CRR) to low glucose availability, 2-DG serves as a tool to invoke and examine these physiological processes, providing insights into how the body responds to glucose deprivation .
Antiviral Medication Development
Recent evidence supports the efficacy of 2-DG as an antiviral medication, including its use as an anti-COVID medication. Clinical studies have shown that it aids in faster recovery and decreases the need for supplemental oxygen in hospitalized patients .
Glycolysis Inhibition Studies
As a non-metabolizable glucose analog, 2-DG is used to study the role of glucose in various cells and has shown promising pharmacological activities as an inhibitor of glycolysis and a potential Energy Restriction Mimetic agent .
Nanoparticle Synthesis
2-DG has been used in the synthesis of nanoparticles, such as coating Fe3O4 nanoparticles, which can have various applications including drug delivery systems .
Plant Science Research
In plant sciences, derivatives like 2-deoxy-2-fluoro-D-glucose (FDG) are applied in studies ranging from radiotracer translocation, solute transport, root uptake, photoassimilate tracing, carbon allocation, to glycoside biosynthesis .
作用机制
Target of Action
2-Deoxy-D-glucose (2-DG) is a glucose analog that primarily targets glucose metabolism . It is taken up by the glucose transporters of the cell . Therefore, cells with higher glucose uptake, such as tumor cells, have a higher uptake of 2-DG .
Mode of Action
2-DG acts to competitively inhibit the production of glucose-6-phosphate from glucose at the phosphoglucoisomerase level (step 2 of glycolysis) . It is phosphorylated to 2-DG-P by hexokinase, but unlike glucose, 2-DG-P cannot be further metabolized . This results in the disruption of glycolysis and depletion of cellular ATP .
Biochemical Pathways
The primary biochemical pathway affected by 2-DG is glycolysis . By inhibiting glycolysis, 2-DG causes energy depletion in the cell . It also has the potential to inhibit N-glycosylation in mammalian cells and other systems, inducing endoplasmic reticulum stress and activating the Unfolded Protein Response (UPR) pathway .
Pharmacokinetics
The pharmacokinetics of 2-DG are still under investigation. It is known that 2-DG is administered orally and is absorbed and distributed in the body . .
Result of Action
The inhibition of glycolysis by 2-DG leads to cellular ATP depletion , which hampers cell growth . This makes 2-DG a potential therapeutic agent for conditions like cancer, where it can cause cell death . In addition, 2-DG has been shown to be effective against herpes simplex virus by affecting the virus’ ability to penetrate cells .
Action Environment
The action of 2-DG can be influenced by the cellular environment . For instance, cells with higher glucose uptake, such as tumor cells, have a higher uptake of 2-DG . Furthermore, the efficacy of 2-DG can be affected by the presence of other agents, with synergistic effects reported in the pursuit of anticancer strategies .
安全和危害
未来方向
2-DG has potential therapeutic indications as an adjunct to chemotherapy and radiotherapy in the treatment of solid tumors, as an antiviral treatment in herpes simplex patients, and as an antiepileptic in temporal lobe epilepsy patients . Further studies are needed to understand how cells become resistant to 2-DG, which will aid in the development of novel, combinatorial anti-cancer therapeutics .
属性
IUPAC Name |
(3R,4S,5R)-3,4,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYALKFFQXWPIH-PBXRRBTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1037648 | |
| Record name | Deoxyglucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
Decomposes | |
| Record name | 2-deoxyglucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08831 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Solid tumors have hypoxic areas with slow growing cells that are resistant to chemotherapy, which attacks rapidly dividing cells. In the hypoxic area of the tumor, the cells rely on anaerobic glycolysis to produce energy in the form of ATP while non-tumor cells can rely on additional pathways such as fatty acid and amino acid metabolism to produce ATP. 2-deoxyglucose is an inhibitor of glycolysis because as a modified glucose molecule (it has a hydrogen at the carbon 2 position instead of a hydroxyl group), it is unable to complete the glycolysis process, and as such will hinder the survival of slow growing cancer cells. Regarding 2-deoxyglucose's antiviral activity, it prevents the glycosylation of specific proteins and lipids as well as prevents proper penetration of the virus into the target cells. In temporal lobe epilepsy, 2-deoxyglucose represses the overactive brain-derived neurotrophic factor (BDNF) promoter and prevents the increased expression of BDNF protein and TrkB receptor (BDNF's receptor) that is observed in epileptic patients. | |
| Record name | 2-deoxyglucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08831 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
2-deoxy-D-glucose | |
CAS RN |
154-17-6, 61-58-5 | |
| Record name | 2-Deoxyglucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-arabino-Hexopyranose, 2-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Deoxy-D-glucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-deoxyglucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08831 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-arabino-Hexose, 2-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Deoxyglucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-deoxy-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-DEOXYGLUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G2MP84A8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-DEOXY-D-GLUCOSE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5484 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Deoxyglucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062477 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147°C (296.6°F) | |
| Record name | 2-deoxyglucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08831 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2DG, a glucose analog, enters cells via glucose transporters but cannot be fully metabolized. [] It competitively inhibits glucose phosphorylation by hexokinase, the first enzyme in the glycolytic pathway. [, , ] This inhibition disrupts glucose metabolism and downstream energy production, ultimately leading to various cellular responses. [, , , ]
A: Studies on perfused rat hearts indicate that both catecholamines and insulin influence 2DG uptake. [] While catecholamines stimulate 2DG transport through a Ca2+-dependent mechanism involving alpha and beta receptors, insulin utilizes both Ca2+-dependent and -independent pathways. [] Furthermore, Ca2+ appears to play a role in maintaining the activated transport state initiated by both epinephrine and insulin. []
A: 2DG incorporation into glycogen has been observed in rat brains, although it accounts for a small fraction of total brain 14C after a 2-[14C]deoxyglucose pulse. [] In the context of glycoprotein synthesis, both GDP-deoxyglucose and UDP-deoxyglucose have been shown to inhibit the incorporation of glucose from UDP-glucose into essential precursors, dolichyl phosphate glucose and dolichyl pyrophosphate oligosaccharides. [] This inhibition ultimately disrupts the glucosylation of lipid intermediates and consequently affects glycoprotein formation. []
ANone: The molecular formula of 2-deoxy-D-glucose is C6H12O5, and its molecular weight is 164.16 g/mol. For detailed spectroscopic data, refer to specialized chemical databases.
A: The 2-[14C]deoxyglucose autoradiographic method allows for measuring glucose utilization rates in specific brain regions. [] After administering 2-[14C]deoxyglucose, the radioactive product, 2-[14C]deoxyglucose-6-phosphate, accumulates in tissues proportionally to glucose consumption. [] Quantitative autoradiography then measures the concentration of this product, providing a visual representation of relative glucose consumption rates in different brain areas. [, , , ]
A: The “flip-flop” effect refers to the inverse correlation observed between the uptake of FDG and a second radiotracer in certain malignancies like thyroid cancer and neuroendocrine tumors. [] This phenomenon highlights the importance of considering the specific characteristics of each tumor type when interpreting PET/CT results. []
A: While FDG is commonly used, F-18 fluoride ion serves as an alternative skeletal tracer in PET imaging for detecting bone metastases. [] Studies have shown that F-18 fluoride ion effectively detects bone metastases, especially in cases of sclerotic disease, and may provide complementary information to FDG-PET scans. []
A: Research shows that 2DG interacts with facilitative glucose transporters (GLUTs). [, ] GLUTs exhibit different affinities for 2DG, with GLUT3 having the highest and GLUT2 the lowest. [, ] This difference in affinity influences the rate of 2DG uptake and its subsequent effects on glucose metabolism in different cell types.
A: Yes, studies on a monocyte-macrophage cell line (RAW 264.7) show that 2DG uptake and transporter affinity for glucose increase rapidly (within minutes) upon activation of the respiratory burst. [] This acute regulation is mediated by tyrosine kinases and protein kinase C activity. []
A: The conserved QLS motif in the seventh transmembrane helix of high-affinity GLUTs (1, 3, and 4) plays a crucial role in substrate selection and determining the Km for 2DG transport. [] Replacing this motif with HVA in GLUT2 (a low-affinity transporter) alters its substrate specificity and kinetics. [] These findings suggest that the QLS motif interacts with the C-1 position of D-glucose, influencing substrate recognition and transport. []
A: Studies on mouse 3T3-L1 cells expressing the human HepG2 glucose transporter (GLUT1) reveal that while insulin regulates the membrane distribution of both mouse GLUT1, GLUT4, and expressed human GLUT1, the increased basal sugar uptake due to human GLUT1 expression does not affect the insulin-stimulated increase in 2DG uptake. [] This suggests a complex interplay between glucose transporter isoforms and insulin signaling in regulating glucose uptake. []
A: Research using L6 myocytes indicates that exposure to triacylglycerol reduces insulin-stimulated 2DG uptake, suggesting that triacylglycerol accumulation in muscle cells might directly contribute to insulin resistance. [] This effect appears to be independent of the insulin receptor and might involve the diacylglycerol second messenger pathway. []
A: In isolated rat pancreas, 2DG does not stimulate insulin secretion, unlike glucose and mannose. [] Additionally, 2DG does not block glucose-stimulated insulin secretion. [] This suggests that insulin secretion is triggered by a specific metabolite or product of glucose metabolism. []
A: Research suggests that in cancer cells relying heavily on glycolysis, 2DG, by inhibiting glycolysis, can deplete the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH), which is crucial for glutathione synthesis. [] This depletion, in turn, hinders the ability of cancer cells to mitigate reactive oxygen species, making them more vulnerable to cell death. []
A: Studies on diet-induced obese rats show that these rats exhibit reduced basal 2DG uptake in the central amygdaloid nucleus, a brain region involved in feeding behavior. [] This finding suggests that alterations in neuronal activity within specific brain areas might contribute to the development of obesity. []
A: Research on rat astrocytes chronically exposed to ethanol shows that LPA can mitigate ethanol-induced disruptions in actin organization and normalize 2DG uptake. [] This protective effect of LPA highlights its potential as a therapeutic agent against ethanol-induced cellular damage. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





